molecular formula C20H26N2O5S2 B6512372 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide CAS No. 946250-30-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B6512372
CAS No.: 946250-30-2
M. Wt: 438.6 g/mol
InChI Key: VITUKDXZYFWSJC-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.12831428 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22N2O4SC_{17}H_{22}N_2O_4S and has a molecular weight of 378.49 g/mol. Its structure features a tetrahydroquinoline moiety linked to a methoxybenzene sulfonamide group, which is crucial for its biological activity. The sulfonamide functional group is known for its interactions with various biological targets.

PropertyValue
Molecular FormulaC17H22N2O4S
Molecular Weight378.49 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Sulfonamides are known to interfere with bacterial folic acid synthesis, and similar mechanisms may be applicable in targeting cancer cells or inflammatory pathways.

Biological Activities

Research indicates that compounds of this class exhibit a range of biological activities:

  • Antimicrobial Activity : The sulfonamide group allows for effective inhibition of bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Anticancer Properties : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of the MAPK pathway.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those used in conventional antibiotics, suggesting a promising lead for further development in antimicrobial therapies.

Properties

IUPAC Name

5-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-15-8-11-19(27-3)20(13-15)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITUKDXZYFWSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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